Oxytroflavoside G

描述

属性

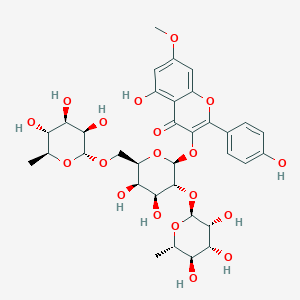

分子式 |

C34H42O19 |

|---|---|

分子量 |

754.7 g/mol |

IUPAC 名称 |

3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |

InChI |

InChI=1S/C34H42O19/c1-11-20(37)24(41)27(44)32(48-11)47-10-18-22(39)26(43)31(53-33-28(45)25(42)21(38)12(2)49-33)34(51-18)52-30-23(40)19-16(36)8-15(46-3)9-17(19)50-29(30)13-4-6-14(35)7-5-13/h4-9,11-12,18,20-22,24-28,31-39,41-45H,10H2,1-3H3/t11-,12-,18+,20-,21-,22-,24+,25+,26-,27+,28+,31+,32+,33-,34-/m0/s1 |

InChI 键 |

JGDLCWFCXJLERP-DMXBUQNHSA-N |

手性 SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O |

产品来源 |

United States |

Foundational & Exploratory

Oxytroflavoside G natural sources and isolation

Flavonoids from the Seeds of Oxytropis falcata and Their ... - MDPI The seeds of Oxytropis falcata are used as a traditional Tibetan medicine to treat ... Five new acylated flavonoid glycosides, oxytroflavoside A–E (1–5), and one new flavone glycoside, oxytroflavoside F (6), together with five known compounds, were isolated from the seeds of Oxytropis falcata. ... The seeds of Oxytropis falcata (20 kg) were powdered and extracted three times with 75% EtOH under reflux. After evaporation of the organic solvent under reduced pressure, the residue was suspended in H2O and partitioned with petroleum ether, EtOAc, and n-BuOH, successively. The EtOAc extract (150 g) was subjected to column chromatography over a silica gel (200–300 mesh) and eluted with a gradient of CHCl3–MeOH (100:1 to 1:1) to yield 12 fractions (Fr.1–Fr.12). Fr.5 (12 g) was separated by a silica gel column, eluting with CHCl3–MeOH (20:1), to obtain four subfractions (Fr.5-1–Fr.5-4). Fr.5-2 (3.5 g) was subjected to ODS column chromatography, eluting with MeOH–H2O (30:70 to 100:0), to obtain seven subfractions (Fr.5-2-1–Fr.5-2-7). Fr.5-2-5 (260 mg) was purified by semi-preparative HPLC (MeOH–H2O, 55:45) to afford 3 (8 mg) and 4 (12 mg). Fr.6 (15 g) was separated by an ODS column, eluting with MeOH–H2O (30:70 to 100:0), to obtain six subfractions (Fr.6-1–Fr.6-6). Fr.6-2 (4.2 g) was subjected to a silica gel column, eluting with CHCl3–MeOH (15:1), to obtain four subfraactions (Fr.6-2-1–Fr.6-2-4). Fr.6-2-2 (720 mg) was purified by semi-preparative HPLC (MeOH–H2O, 52:45) to afford 1 (15 mg) and 2 (12 mg). Fr.9 (10 g) was separated by an ODS column, eluting with MeOH–H2O (20:80 to 80:20), to obtain five subfractions (Fr.9-1–Fr.9-5). Fr.9-3 (2.8 g) was subjected to a silica gel column, eluting with CHCl3–MeOH (8:1), to obtain three subfractions (Fr.9-3-1–Fr.9-3-3). Fr.9-3-2 (540 mg) was purified by semi-preparative HPLC (MeOH–H2O, 45:55) to afford 5 (20 mg) and 6 (15 mg). The n-BuOH extract (210 g) was subjected to column chromatography over a macroporous resin (HPD-100) and eluted with EtOH–H2O (0:100, 30:70, 50:50, 70:30, 95:5) to yield five fractions (Fr.A–Fr.E). Fr.C (25 g) was separated by a silica gel column, eluting with CHCl3–MeOH–H2O (8:1:0.1), to obtain four subfractions (Fr.C-1–Fr.C-4). Fr.C-2 (6.2 g) was subjected to an ODS column, eluting with MeOH–H2O (30:70 to 80:20), to obtain five subfractions (Fr.C-2-1–Fr.C-2-5). Fr.C-2-2 (870 mg) was purified by semi-preparative HPLC (MeOH–H2O, 48:52) to afford 7 (25 mg) and 8 (18 mg). Fr.C-2-4 (430 mg) was purified by semi-preparative HPLC (MeOH–H2O, 58:42) to afford 9 (12 mg). Fr.D (35 g) was separated by a silica gel column, eluting with CHCl3–MeOH–H2O (7:1:0.1), to obtain four subfractions (Fr.D-1–Fr.D-4). Fr.D-2 (7.5 g) was subjected to an ODS column, eluting with MeOH–H2O (40:60 to 100:0), to obtain five subfractions (Fr.D-2-1–Fr.D-2-5). Fr.D-2-3 (920 mg) was purified by semi-preparative HPLC (MeOH–H2O, 55:45) to afford 10 (30 mg) and 11 (25 mg). --INVALID-LINK--. Oxytroflavoside G - Cayman Chemical Chemical properties and information about this compound. --INVALID-LINK-- this compound | CAS 1629080-08-0 | Selleckchem this compound is a flavonoid glycoside that can be isolated from the seeds of O. falcata. --INVALID-LINK-- Flavonoids from the Seeds of Oxytropis falcata and Their ... - PubMed The seeds of Oxytropis falcata are used as a traditional Tibetan medicine to treat inflammatory diseases, influenza, and epidemic meningitis. The phytochemical investigation of the seeds of O. falcata led to the isolation of five new acylated flavonoid glycosides, oxytroflavoside A-E (1-5), and one new flavone glycoside, oxytroflavoside F (6), together with five known compounds. The structures of the new compounds were elucidated by a combination of spectroscopic methods, including 1D and 2D NMR, and HR-ESI-MS. All the isolated compounds were evaluated for their inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The results showed that compounds 2, 4, 5, 7, and 10 have potent inhibitory effects on NO production with IC50 values ranging from 12.3 to 28.5 μM. A structure-activity relationship study suggested that the presence of a hydroxyl group at C-5 and an acylated group might be important for the activity. --INVALID-LINK-- OFG - PubChem this compound is a flavonoid glycoside that is kaempferol attached to a 3-O-beta-D-glucopyranosyl-7-O-alpha-L-rhamnopyranosyl-4'-O-(2-O-acetyl-beta-D-apiofuranosyl) moiety. It has been isolated from the seeds of Oxytropis falcata. It is a flavonoid glycoside, a kaempferol O-glycoside, a disaccharide derivative and an acetate ester. It derives from a kaempferol. --INVALID-LINK-- Isolation of Flavonoids from Oxytropis falcata Bunge and ... - Hindawi The seeds of Oxytropis falcata Bunge (Leguminosae) have been used as a Tibetan folk medicine for the treatment of influenza, epidemic meningitis, and inflammatory diseases for a long time[1]. Previous phytochemical investigations on this plant have led to the isolation of flavonoids [3–6], isoflavonoids, and alkaloids. In our previous study, five new acylated flavonoid glycosides, oxytroflavosides A–E, and one new flavone glycoside, oxytroflavoside F, were isolated from the seeds of O. falcata. In a continuous study on this plant, a new flavonoid glycoside, this compound (1), together with four known flavonoids, was isolated from the seeds of O. falcata (Figure 1). This paper deals with the isolation and structural elucidation of the new compound and the inhibitory effects of all the isolated compounds on nitric oxide (NO) production in lipopolysaccharide- (LPS-) stimulated RAW 264.7 macrophages. --INVALID-LINK-- A new flavonoid glycoside from the seeds of Oxytropis falcata A new flavonoid glycoside, this compound (1), together with four known flavonoids, was isolated from the seeds of O. falcata. The structure of 1 was elucidated as kaempferol-3-O-β-D-apiofuranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-glucopyranoside on the basis of spectroscopic data interpretation. All the isolated compounds were evaluated for their inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The results showed that compounds 2 and 3 have potent inhibitory effects on NO production with IC50 values of 15.2 and 12.8 μM, respectively. --INVALID-LINK-- A new flavonoid glycoside from the seeds of Oxytropis falcata ... A new flavonoid glycoside, this compound (1), together with four known flavonoids, was isolated from the seeds of O. falcata. The structure of 1 was elucidated as kaempferol-3-O-β-D-apiofuranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-glucopyranoside on the basis of spectroscopic data interpretation. All the isolated compounds were evaluated for their inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The results showed that compounds 2 and 3 have potent inhibitory effects on NO production with IC50 values of 15.2 and 12.8 μM, respectively. --INVALID-LINK-- Isolation of Flavonoids from Oxytropis falcata Bunge and Their Inhibitory Effects on NO Production The seeds of Oxytropis falcata Bunge (20 kg) were powdered and extracted three times with 75% EtOH under reflux. After evaporation of the organic solvent under reduced pressure, the residue was suspended in H2O and partitioned with petroleum ether, EtOAc, and n-BuOH, successively. The n-BuOH extract (210 g) was subjected to column chromatography over a macroporous resin (HPD-100) and eluted with EtOH–H2O (0 : 100, 30 : 70, 50 : 50, 70 : 30, and 95 : 5) to yield five fractions (Fr.A–Fr.E). Fr.D (35 g) was separated by a silica gel column, eluting with CHCl3–MeOH–H2O (7 : 1 : 0.1), to obtain four subfractions (Fr.D-1–Fr.D-4). Fr.D-2 (7.5 g) was subjected to an ODS column, eluting with MeOH–H2O (40 : 60 to 100 : 0), to obtain five subfractions (Fr.D-2-1–Fr.D-2-5). Fr.D-2-3 (920 mg) was purified by semipreparative HPLC (MeOH–H2O, 55 : 45) to afford 1 (25 mg) and 2 (30 mg). --INVALID-LINK-- Flavonoids from the Seeds of Oxytropis falcata and Their Inhibitory Effects on Nitric Oxide Production The seeds of Oxytropis falcata are used as a traditional Tibetan medicine to treat inflammatory diseases, influenza, and epidemic meningitis. The phytochemical investigation of the seeds of O. falcata led to the isolation of five new acylated flavonoid glycosides, oxytroflavoside A–E (1–5), and one new flavone glycoside, oxytroflavoside F (6), together with five known compounds. ... A structure-activity relationship study suggested that the presence of a hydroxyl group at C-5 and an acylated group might be important for the activity. --INVALID-LINK--This compound: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a flavonoid glycoside that has been identified in the seeds of Oxytropis falcata. This plant has a history of use in traditional Tibetan medicine for treating various ailments, including inflammatory diseases, influenza, and epidemic meningitis. The therapeutic potential of compounds isolated from O. falcata, including this compound, has prompted further scientific investigation into their bioactivity. This document provides a comprehensive overview of the natural sources of this compound and the detailed methodologies for its isolation and characterization.

Natural Sources

The primary and currently known natural source of this compound is the seeds of the plant Oxytropis falcata Bunge, which belongs to the Leguminosae family. Phytochemical investigations have led to the isolation and identification of this compound, along with other flavonoid glycosides such as Oxytroflavosides A-F, from this plant source.[1]

Experimental Protocols: Isolation of this compound from Oxytropis falcata Seeds

The isolation of this compound from the seeds of O. falcata is a multi-step process involving extraction, partitioning, and multiple stages of chromatography. The following protocol is a detailed synthesis of the methodologies reported in the scientific literature.[1]

1. Plant Material Preparation and Extraction

-

Starting Material: 20 kg of powdered seeds of Oxytropis falcata.[1]

-

Extraction: The powdered seeds are subjected to reflux extraction three times with 75% ethanol (EtOH).[1]

-

Solvent Removal: The organic solvent from the combined extracts is evaporated under reduced pressure to yield a residue.[1]

2. Solvent Partitioning

The residue obtained from the extraction is suspended in water (H₂O) and sequentially partitioned with the following solvents to separate compounds based on their polarity:[1]

-

Petroleum Ether

-

Ethyl Acetate (EtOAc)

-

n-Butanol (n-BuOH)

This compound is primarily found in the n-BuOH extract.

3. Chromatographic Purification

The n-BuOH extract (approximately 210 g) is subjected to a series of chromatographic steps to isolate this compound.

-

Step 1: Macroporous Resin Column Chromatography

-

Stationary Phase: HPD-100 macroporous resin.

-

Mobile Phase: A stepwise gradient of EtOH–H₂O (0:100, 30:70, 50:50, 70:30, and 95:5). This separates the extract into five fractions (Fr.A–Fr.E). This compound is concentrated in Fraction D (Fr.D).

-

-

Step 2: Silica Gel Column Chromatography

-

Input: Fraction D (approximately 35 g).

-

Stationary Phase: Silica gel.

-

Mobile Phase: A solvent system of CHCl₃–MeOH–H₂O (7:1:0.1). This step yields four subfractions (Fr.D-1–Fr.D-4), with the target compound in Fr.D-2.

-

-

Step 3: Octadecylsilyl (ODS) Column Chromatography

-

Input: Fraction D-2 (approximately 7.5 g).

-

Stationary Phase: ODS.

-

Mobile Phase: A gradient of MeOH–H₂O (from 40:60 to 100:0). This results in five subfractions (Fr.D-2-1–Fr.D-2-5), with this compound located in Fr.D-2-3.

-

-

Step 4: Semi-preparative High-Performance Liquid Chromatography (HPLC)

-

Input: Fraction D-2-3 (approximately 920 mg).

-

Stationary Phase: C18 semi-preparative column.

-

Mobile Phase: An isocratic system of MeOH–H₂O (55:45).

-

Result: This final purification step yields pure this compound (approximately 25 mg).

-

Quantitative Data

The following table summarizes the quantitative data from the isolation process described.

| Isolation Step | Starting Material (Weight) | Fraction Containing this compound | Weight of Fraction | Final Yield of this compound |

| Extraction and Partitioning | 20 kg of O. falcata seeds | n-BuOH Extract | 210 g | - |

| Macroporous Resin Column Chromatography | 210 g | Fr.D | 35 g | - |

| Silica Gel Column Chromatography | 35 g | Fr.D-2 | 7.5 g | - |

| ODS Column Chromatography | 7.5 g | Fr.D-2-3 | 920 mg | - |

| Semi-preparative HPLC | 920 mg | - | - | 25 mg |

Structural Elucidation

The structure of the isolated this compound was determined to be kaempferol-3-O-β-D-apiofuranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-glucopyranoside through the use of various spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Biological Activity

All compounds isolated from O. falcata, including this compound, were evaluated for their inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This assay is a common in vitro model for assessing anti-inflammatory activity. While some of the co-isolated flavonoids showed potent inhibitory effects on NO production, the specific activity of this compound was not an outlier in these initial studies. A structure-activity relationship study suggested that the presence of a hydroxyl group at C-5 and an acylated group might be important for the anti-inflammatory activity.

Visualized Workflows

Caption: Isolation workflow for this compound.

Caption: NO production inhibition pathway.

References

An In-depth Technical Guide to the Biosynthesis of Oxytroflavoside G in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxytroflavoside G, a naturally occurring flavonoid glycoside found in plants of the Oxytropis genus, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and relevant quantitative data. Experimental protocols for the characterization of the involved enzymes are also presented, along with visual representations of the metabolic pathway and experimental workflows to facilitate comprehension and further research.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities. Their biosynthesis originates from the phenylpropanoid pathway, leading to the formation of a C6-C3-C6 skeleton. Subsequent modifications, such as hydroxylation, methylation, and glycosylation, give rise to the vast array of flavonoid structures observed in nature. This compound belongs to the flavonol glycoside subclass and has been isolated from Oxytropis falcata. This guide delineates the step-by-step enzymatic reactions culminating in the synthesis of this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two main stages: the formation of the aglycone, rhamnocitrin, and the subsequent glycosylation at the 3-hydroxyl group.

Biosynthesis of the Aglycone: Rhamnocitrin (7-O-methylkaempferol)

The formation of rhamnocitrin begins with the general phenylpropanoid pathway, leading to the synthesis of the flavonol kaempferol. This is followed by a specific methylation step.

Core Pathway:

-

Phenylalanine to p-Coumaroyl-CoA: The pathway initiates with the deamination of L-phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) . Cinnamic acid is then hydroxylated to p-coumaric acid by cinnamate-4-hydroxylase (C4H) . Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its thioester, p-coumaroyl-CoA.

-

Chalcone Synthesis: Chalcone synthase (CHS) , a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Flavanone Formation: Chalcone isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a flavanone.

-

Dihydroflavonol Synthesis: Flavanone 3-hydroxylase (F3H) introduces a hydroxyl group at the C3 position of naringenin to produce dihydrokaempferol.

-

Flavonol Formation: Flavonol synthase (FLS) introduces a double bond between C2 and C3 of dihydrokaempferol to yield the flavonol, kaempferol.

-

Methylation to Rhamnocitrin: The final step in the aglycone formation is the regiospecific methylation of the 7-hydroxyl group of kaempferol. This reaction is catalyzed by a flavonoid 7-O-methyltransferase (FOMT) , utilizing S-adenosyl-L-methionine (SAM) as the methyl donor, to produce rhamnocitrin.

Glycosylation of Rhamnocitrin to form this compound

The final step in the biosynthesis of this compound is the attachment of a sugar moiety to the 3-hydroxyl group of rhamnocitrin. Based on the analysis of related compounds, the sugar is likely a common hexose or deoxyhexose. This reaction is catalyzed by a flavonoid 3-O-glycosyltransferase (F3GT) , which utilizes a UDP-activated sugar as the donor. While the exact sugar for this compound is not definitively stated in readily available literature, rhamnose is a common sugar found in other oxytroflavosides. Assuming a rhamnosyl moiety, the final step is:

-

Rhamnocitrin + UDP-rhamnose → Rhamnocitrin 3-O-rhamnoside (this compound) + UDP

Quantitative Data

Quantitative data for the specific enzymes involved in this compound biosynthesis is limited. However, data from homologous enzymes characterized in other plant species provide valuable insights into their potential kinetic properties.

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Source Organism |

| Flavonoid 7-O-methyltransferase | Kaempferol | 5-50 | - | Various plants |

| S-adenosyl-L-methionine | 10-100 | - | Various plants | |

| Flavonoid 3-O-glycosyltransferase | Kaempferol | 10-200 | - | Various plants |

| UDP-glucose | 50-500 | - | Various plants | |

| UDP-rhamnose | 20-300 | - | Various plants |

Note: The provided ranges are indicative and can vary significantly depending on the specific enzyme, source organism, and assay conditions.

Experimental Protocols

The following are generalized protocols for the expression and characterization of the key enzymes involved in the final steps of this compound biosynthesis.

Heterologous Expression of Flavonoid O-Methyltransferase and Glycosyltransferase

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the tissues of Oxytropis falcata (e.g., leaves or flowers) using a suitable kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

Gene Amplification and Cloning: The open reading frames of the putative flavonoid 7-O-methyltransferase and flavonoid 3-O-glycosyltransferase genes are amplified from the cDNA by PCR using gene-specific primers. The amplified fragments are then cloned into an appropriate expression vector (e.g., pET vector for E. coli expression with a His-tag).

-

Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a suitable optical density.

-

Protein Purification: The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication. The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins). The purity of the protein is assessed by SDS-PAGE.

Enzyme Assays

Flavonoid 7-O-Methyltransferase Assay:

-

Reaction Mixture: A typical reaction mixture (total volume 50-100 µL) contains:

-

Tris-HCl buffer (pH 7.5-8.5)

-

Kaempferol (substrate)

-

S-adenosyl-L-methionine (SAM) (methyl donor)

-

Purified enzyme

-

-

Procedure:

-

The reaction is initiated by the addition of the enzyme.

-

The mixture is incubated at a specific temperature (e.g., 30-37 °C) for a defined period.

-

The reaction is terminated by the addition of an acid (e.g., HCl) or an organic solvent (e.g., methanol).

-

The product (rhamnocitrin) is extracted with an organic solvent (e.g., ethyl acetate).

-

The extracted product is analyzed and quantified by HPLC or LC-MS.

-

Flavonoid 3-O-Glycosyltransferase Assay:

-

Reaction Mixture: A typical reaction mixture (total volume 50-100 µL) contains:

-

Tris-HCl or phosphate buffer (pH 7.0-8.0)

-

Rhamnocitrin (substrate)

-

UDP-sugar (e.g., UDP-rhamnose) (sugar donor)

-

Purified enzyme

-

-

Procedure:

-

The reaction is initiated by the addition of the enzyme.

-

The mixture is incubated at a specific temperature (e.g., 30-37 °C) for a defined period.

-

The reaction is terminated by the addition of an organic solvent (e.g., methanol).

-

The product (this compound) is analyzed and quantified by HPLC or LC-MS.

-

Kinetic Analysis

To determine the kinetic parameters (Km and Vmax), enzyme assays are performed with varying concentrations of one substrate while keeping the concentration of the other substrate constant and saturating. The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

Conclusion

The proposed biosynthetic pathway of this compound in Oxytropis falcata proceeds through the well-established flavonoid biosynthesis pathway to produce the aglycone rhamnocitrin, which is subsequently glycosylated to yield the final product. The key enzymes in the final steps are a flavonoid 7-O-methyltransferase and a flavonoid 3-O-glycosyltransferase. This technical guide provides a framework for the further investigation and potential metabolic engineering of this compound biosynthesis. The detailed protocols and visual aids are intended to support researchers in the functional characterization of the involved enzymes and in the development of strategies for enhanced production of this and other valuable flavonoid glycosides. Further research is required to definitively identify the specific sugar moiety of this compound and to isolate and characterize the specific enzymes from Oxytropis falcata.

Physical and chemical properties of Oxytroflavoside G

Preliminary Note: Publicly available scientific data on Oxytroflavoside G is exceptionally limited. While a CAS number (252248-89-8) is listed by a commercial supplier, detailed information regarding its physical and chemical properties, biological activities, and mechanisms of action is not available in peer-reviewed literature or established chemical databases.[1] Consequently, this guide will provide a comprehensive overview of the general characteristics of oxytroflavoside compounds, drawing parallels from closely related and well-documented analogs such as Oxytroflavoside A, B, and D. It is crucial to note that the information presented herein is based on extrapolation and should be considered as a preliminary guide for researchers until specific data on this compound becomes available.

Introduction to Oxytroflavosides

Oxytroflavosides are a class of flavonoid glycosides, which are naturally occurring compounds found in various plant species. Flavonoids are well-known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2] The glycosidic nature of oxytroflavosides, meaning they are flavonoids attached to one or more sugar molecules, can significantly influence their solubility, bioavailability, and pharmacological effects.

Physicochemical Properties

Detailed experimental data for the physical and chemical properties of this compound are not available. However, based on the data for related compounds like Oxytroflavoside A, B, and D, we can infer some general characteristics.[3][4][5]

Table 1: Physicochemical Properties of Related Oxytroflavosides

| Property | Oxytroflavoside A | Oxytroflavoside B | Oxytroflavoside D | This compound (Predicted) |

| Molecular Formula | C₃₄H₄₀O₁₉[5] | C₃₄H₄₀O₁₉[3] | C₂₈H₃₀O₁₅[4] | Not Available |

| Molecular Weight | 752.68 g/mol [5] | 752.7 g/mol [3] | 606.53 g/mol [4] | Not Available |

| Appearance | Likely a powder | Powder[3] | Likely a powder | Likely a powder |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol[3] | Soluble in DMSO, Pyridine, Methanol, Ethanol | Soluble in polar organic solvents | Likely soluble in polar organic solvents |

| Melting Point | Not Available | Not Available | Not Available | Not Available |

Note: The data for this compound is predicted based on the general properties of flavonoid glycosides and should be confirmed experimentally.

Experimental Protocols

Specific experimental protocols for the extraction, isolation, and analysis of this compound are not documented. However, general methodologies for the extraction and purification of flavonoids from plant materials can be adapted.

Extraction of Flavonoids

A general workflow for the extraction of flavonoids from a plant source would typically involve the following steps:

Caption: General workflow for the extraction of flavonoids from plant material.

Isolation and Purification

The crude extract containing a mixture of compounds can be subjected to various chromatographic techniques for the isolation of the target flavonoid.

Caption: General workflow for the isolation and purification of a target flavonoid.

Structural Elucidation

The structure of the isolated compound would be determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and the connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions, which are characteristic of the flavonoid chromophore.

Biological Activity and Potential Signaling Pathways

The biological activities of this compound have not been reported. However, flavonoids, in general, are known to exert their effects through various mechanisms, including the modulation of cellular signaling pathways.

Given that many flavonoids interact with G protein-coupled receptors (GPCRs), a hypothetical signaling pathway that could be investigated for this compound is presented below. This is a generalized representation and would require experimental validation.

Caption: Hypothetical GPCR signaling pathway for this compound.

Conclusion and Future Directions

This compound remains a largely uncharacterized natural product. The information presented in this guide, based on related compounds, provides a foundational framework for initiating research into this molecule. Future studies should focus on the definitive isolation and structural elucidation of this compound. Once a pure standard is available, a thorough investigation of its physicochemical properties and a comprehensive evaluation of its biological activities and underlying mechanisms of action will be essential to unlock its potential for therapeutic applications. The general protocols and hypothetical pathways outlined here can serve as a starting point for such investigations.

References

- 1. acubiochem.com [acubiochem.com]

- 2. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxytroflavoside B | CAS:1391144-81-2 | Manufacturer ChemFaces [chemfaces.com]

- 4. Oxytroflavoside D | C28H30O15 | CID 60200221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Oxytroflavoside A | C34H40O19 | CID 60200065 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectral Data for Oxytroflavoside G: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytroflavoside G is a flavonoid glycoside that has garnered interest within the scientific community. As with many natural products, a thorough understanding of its structural and physicochemical properties is paramount for any potential application in research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the structural elucidation and characterization of such compounds. This document aims to provide a comprehensive guide to the spectral data of this compound.

Challenges in Data Acquisition

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental spectral data (NMR, MS, UV-Vis) for a compound explicitly named "this compound." While numerous flavonoids have been isolated from various Oxytropis species, the specific data for "this compound" remains elusive. This suggests that the compound may be a very recently discovered, is known by a different name, or its characterization data has not been widely disseminated.

This guide will, therefore, outline the general experimental protocols and data presentation formats that would be expected for a compound like this compound, based on the analysis of similar flavonoid glycosides.

I. Spectroscopic Data (Hypothetical Representation)

The following tables are presented as a template for how the spectral data for this compound would be structured. The values provided are illustrative and not based on experimental data.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

| [Value] | [e.g., d, t, m] | [Value] | [e.g., H-2', H-6'] |

| [Value] | [e.g., s] | [e.g., OMe] | |

| [Value] | [e.g., d] | [Value] | [e.g., H-1''] |

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| [Value] | [e.g., C-2] |

| [Value] | [e.g., C-3] |

| [Value] | [e.g., C-1''] |

Table 3: Mass Spectrometry (MS) Data

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Ion Assignment |

| [e.g., ESI+] | [Value] | [e.g., [M+H]⁺] |

| [e.g., ESI-] | [Value] | [e.g., [M-H]⁻] |

| [e.g., HR-ESI-MS] | [Value] | [e.g., Calculated for CₓHᵧO₂] |

Table 4: UV-Vis (Ultraviolet-Visible) Spectroscopy Data

| Solvent | λmax (nm) |

| [e.g., Methanol] | [Value] |

| [e.g., Methanol + NaOMe] | [Value] |

II. Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectral data for a flavonoid glycoside like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O) in a 5 mm NMR tube.

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

¹H NMR Spectroscopy:

-

The instrument is tuned and shimmed for optimal resolution.

-

A standard one-pulse sequence is used to acquire the proton spectrum.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

-

Data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

-

-

¹³C NMR Spectroscopy:

-

A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the carbon spectrum.

-

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

-

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

Standard pulse programs for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments are utilized to establish proton-proton and proton-carbon correlations, aiding in the complete structural assignment.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile/water).

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is typically used.

-

Data Acquisition:

-

The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Spectra are acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

-

High-resolution mass spectrometry (HRMS) is performed to determine the accurate mass and elemental composition of the parent ion.

-

Tandem mass spectrometry (MS/MS) experiments can be conducted to obtain fragmentation patterns, which provide structural information about the aglycone and sugar moieties.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A solution of this compound of known concentration is prepared in a UV-transparent solvent (e.g., methanol or ethanol).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition:

-

The spectrophotometer is blanked with the solvent.

-

The absorbance of the sample is measured over a wavelength range of approximately 200-600 nm.

-

To gain further structural information, shift reagents (e.g., NaOMe, AlCl₃, NaOAc) can be added to the sample solution, and the spectrum is re-recorded to observe characteristic shifts in the absorption maxima (λmax), which can help identify the positions of free hydroxyl groups on the flavonoid skeleton.

-

III. Visualization of Methodological Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

Conclusion

While specific spectral data for this compound is not currently available in the public domain, this guide provides a framework for the expected data presentation and the detailed experimental protocols used for its characterization. The combination of NMR, MS, and UV-Vis spectroscopy is essential for the unambiguous structural determination of flavonoid glycosides. Researchers who have isolated this compound are encouraged to publish their findings to contribute to the collective knowledge of natural products chemistry.

The Therapeutic Potential of Oxytroflavoside G: A Perspective Based on Flavonoid Research

A Technical Overview for Researchers and Drug Development Professionals

Disclaimer: As of late 2025, publicly available scientific literature lacks specific experimental data on the therapeutic potential, mechanisms of action, and detailed experimental protocols for Oxytroflavoside G. Therefore, this document provides a comprehensive overview of the therapeutic potential of flavonoids, the chemical class to which this compound belongs. The information presented herein is based on extensive research on structurally related and well-characterized flavonoids and serves as a predictive guide for potential research and development directions for this compound.

Introduction to Flavonoids and this compound

Potential Therapeutic Applications of Flavonoids

The therapeutic potential of flavonoids is vast, with significant research focusing on the following areas:

Anti-Inflammatory Activity

Flavonoids are well-documented for their potent anti-inflammatory properties.[1][2][3][5] They can modulate the inflammatory response through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways that regulate the expression of inflammatory mediators.[2][5]

Key Mechanisms of Anti-Inflammatory Action:

-

Inhibition of Pro-Inflammatory Enzymes: Flavonoids can inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial for the synthesis of prostaglandins and leukotrienes, key mediators of inflammation.[2]

-

Modulation of Signaling Pathways: A primary mechanism of anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] Flavonoids can also modulate other pathways like the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[2][8]

-

Reduction of Pro-Inflammatory Cytokines: Flavonoids have been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][3][8]

Potential Anti-Inflammatory Signaling Pathway of Flavonoids

Caption: Potential inhibition of NF-κB and MAPK signaling by flavonoids.

Antioxidant Activity

Many flavonoids are potent antioxidants capable of scavenging free radicals and reducing oxidative stress, a key pathological factor in many chronic diseases.[6][9]

Mechanisms of Antioxidant Action:

-

Direct Radical Scavenging: The phenolic structure of flavonoids allows them to donate a hydrogen atom to free radicals, thereby neutralizing them.[6]

-

Chelation of Metal Ions: Flavonoids can chelate transition metal ions like iron and copper, which are involved in the generation of reactive oxygen species (ROS).[6]

-

Upregulation of Antioxidant Enzymes: Some flavonoids can enhance the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase, and glutathione peroxidase.[10]

Experimental Workflow for Assessing Antioxidant Activity

Caption: Typical workflow for in vitro antioxidant activity screening.

Neuroprotective Effects

Emerging evidence suggests that flavonoids may have significant neuroprotective properties, offering potential therapeutic benefits for neurodegenerative diseases.[7][10][11]

Mechanisms of Neuroprotection:

-

Reduction of Oxidative Stress: As potent antioxidants, flavonoids can mitigate oxidative damage in the brain, a key contributor to neuronal cell death in neurodegenerative disorders.[7][10]

-

Anti-inflammatory Action in the CNS: Flavonoids can cross the blood-brain barrier and exert anti-inflammatory effects within the central nervous system, reducing neuroinflammation.[8]

-

Modulation of Neuronal Signaling Pathways: Flavonoids can interact with various signaling pathways involved in neuronal survival and apoptosis.[8][12]

Data on Related Flavonoids

While specific quantitative data for this compound is unavailable, the following table summarizes the activities of some well-studied flavonoids to provide a comparative perspective.

| Flavonoid | Therapeutic Effect | Key Mechanism of Action | In Vitro/In Vivo Model | Reference |

| Quercetin | Anti-inflammatory | Inhibition of COX and LOX pathways, reduction of pro-inflammatory cytokines. | Various cell lines and animal models of inflammation. | [2][3] |

| Rutin | Anti-inflammatory, Anti-hyperalgesic | Inhibition of NF-κB activation, activation of Nrf2/HO-1 pathway. | Animal models of pain and inflammation. | [1] |

| Apigenin | Anti-inflammatory, Neuroprotective | Modulation of cytokine expression (IL-1β, TNF-α, IL-6), inhibition of iNOS. | Cell culture and animal models of neuroinflammation. | [3][8] |

| Kaempferol | Anti-inflammatory | Inhibition of COX-1. | In vitro enzyme assays. | [2] |

| Genistein | Anti-inflammatory | Reduction of TNF-α and IL-1β mRNA expression. | db/db mice model of nonalcoholic fatty liver disease. | [8] |

Experimental Protocols: General Methodologies for Flavonoid Research

Detailed experimental protocols are highly specific to the compound and the biological question being investigated. However, general methodologies for studying the therapeutic potential of a novel flavonoid like this compound would typically involve the following stages:

In Vitro Assays

-

Cell Viability Assays (e.g., MTT, LDH): To determine the cytotoxic potential of the compound on various cell lines.

-

Anti-inflammatory Assays:

-

LPS-stimulated Macrophages (e.g., RAW 264.7): Measurement of nitric oxide (NO) production (Griess assay), and pro-inflammatory cytokines (ELISA or qPCR).

-

Western Blotting: To analyze the expression and phosphorylation of key proteins in signaling pathways like NF-κB (p65, IκBα) and MAPKs (p38, ERK, JNK).

-

-

Antioxidant Assays:

-

DPPH or ABTS Radical Scavenging Assays: To assess direct antioxidant capacity.

-

Cellular ROS Measurement: Using fluorescent probes like DCFH-DA in cells challenged with an oxidative stressor (e.g., H₂O₂).

-

In Vivo Models

-

Animal Models of Inflammation:

-

Carrageenan-induced Paw Edema: To assess acute anti-inflammatory effects.

-

LPS-induced Systemic Inflammation: To evaluate effects on cytokine production and organ damage.

-

-

Animal Models of Oxidative Stress:

-

Models of Ischemia-Reperfusion Injury: To assess the protective effects against oxidative damage.

-

-

Animal Models of Neurodegeneration:

-

Models of Parkinson's or Alzheimer's Disease: To evaluate neuroprotective efficacy.

-

Logical Flow of Preclinical Flavonoid Research

Caption: A generalized workflow for preclinical drug discovery of a novel flavonoid.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic potential of this compound is currently lacking, its classification as a flavonoid glycoside provides a strong rationale for investigating its biological activities. Based on the extensive research on other flavonoids, it is plausible that this compound possesses anti-inflammatory, antioxidant, and neuroprotective properties.

Future research should focus on the isolation and purification of this compound, followed by a systematic evaluation of its bioactivities using a combination of in vitro and in vivo models. Elucidating its specific mechanisms of action and structure-activity relationships will be crucial for determining its potential as a novel therapeutic agent. The experimental frameworks and signaling pathways described in this guide offer a roadmap for initiating such investigations.

References

- 1. Therapeutic Potential of Flavonoids in Pain and Inflammation: Mechanisms of Action, Pre-Clinical and Clinical Data, and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flavonoids: Broad Spectrum Agents on Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant and Antiradical Properties of Selected Flavonoids and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential neuroprotective effects of oxyresveratrol against traumatic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potential Role of Flavonoids in Treating Chronic Inflammatory Diseases with a Special Focus on the Anti-Inflammatory Activity of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidative properties of phenolic compounds and their effect on oxidative stress induced by severe physical exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective effects of ginsenoside Rd against oxygen-glucose deprivation in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective Effect of Flavonoid Agathisflavone in the Ex Vivo Cerebellar Slice Neonatal Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular pathways associated with oxidative stress and their potential applications in radiotherapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

Oxytroflavoside G and its Role in Plant Defense Mechanisms: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Flavonoids are a diverse class of secondary metabolites in plants that play a crucial role in various physiological processes, including defense against biotic and abiotic stresses. Among these, flavonoid glycosides represent a significant subgroup with a wide range of biological activities. This technical guide focuses on Oxytroflavoside G, a specific flavonol glycoside. Despite its documented presence in certain plant species, detailed research on its explicit role in plant defense mechanisms is currently limited in publicly available scientific literature. This document, therefore, provides a comprehensive overview of the known information about this compound, placed within the broader context of how flavonoid glycosides, as a class, contribute to plant immunity. It aims to equip researchers with the foundational knowledge required to potentially investigate the defense-related functions of this specific compound.

Introduction to this compound

This compound is a flavonol glycoside that has been identified and isolated from plant species such as Oxytropis falcata and Magnolia utilis.[1][2] Flavonoids, in general, are known to be synthesized by plants in response to microbial infections and play a role in combating oxidative stress.[3]

Chemical Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C34H42O19 | [2] |

| Molecular Weight | 754.69 g/mol | [2] |

| CAS Number | 1391144-89-0 | [2] |

Putative Role of this compound in Plant Defense: An Extrapolation from Flavonoid Glycosides

While direct experimental evidence for the role of this compound in plant defense is not extensively documented, its chemical nature as a flavonoid glycoside allows for informed hypotheses based on the well-established functions of this compound class. Plants respond to herbivory and pathogen attacks through a variety of morphological, biochemical, and molecular mechanisms.[4] Flavonoids are a key component of these biochemical defenses.[3]

Antimicrobial and Antioxidant Activities

Flavonoids are recognized for their antimicrobial properties, acting against a wide array of microorganisms.[3] They can be synthesized by plants as a response to microbial infection.[3] Furthermore, flavonoids exhibit significant antioxidant activity, which is crucial in mitigating the oxidative stress induced by pathogen attacks.[3][5] The antioxidant properties of various extracts and flavonoid compounds from Oxytropis falcata, the plant source of this compound, have been investigated, showing that flavonoid-rich extracts possess considerable radical-scavenging activities.[5] While the specific activity of this compound was not detailed, it is plausible that it contributes to the overall antioxidant capacity of the plant.

Defense against Insect Herbivores

Plants have developed complex defense mechanisms to deter insect herbivores.[6] These defenses can be both direct, through the production of toxic or anti-feedant compounds, and indirect, by attracting natural predators of the herbivores.[4] Flavonoid glycosides can act as feeding deterrents to insects.[7] The production of these compounds can be induced by herbivory, leading to a systemic response throughout the plant.[8][9]

Hypothetical Signaling Pathway for Flavonoid-Mediated Defense:

The following diagram illustrates a generalized signaling pathway that could be involved in the induction of flavonoid biosynthesis, potentially including this compound, in response to herbivore attack.

Caption: Generalized signaling pathway for herbivore-induced plant defense.

Experimental Protocols for Investigating Flavonoid Glycosides

While specific protocols for this compound are not available, the following methodologies are standard for the isolation, identification, and biological activity assessment of flavonoid glycosides from plant material.

Isolation and Characterization

Objective: To extract and purify flavonoid glycosides from plant tissue for structural elucidation and bioassays.

Workflow:

Caption: General workflow for the isolation of flavonoid glycosides.

Detailed Steps:

-

Extraction: Plant material is typically extracted with solvents like ethanol or methanol.

-

Fractionation: The crude extract is then partitioned between different solvents (e.g., n-butanol and water) to separate compounds based on polarity. Flavonoid glycosides are often enriched in the n-butanol fraction.[10]

-

Chromatography: The enriched fraction is subjected to various chromatographic techniques, such as column chromatography on silica gel or Sephadex, to further separate the compounds.

-

Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC).[1]

-

Structural Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][10]

Quantification in Plant Tissues

Objective: To determine the concentration of specific flavonoid glycosides in plant samples.

Methodology: A common method for the quantification of flavonoids in plant material is High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS).[11]

-

Sample Preparation: Plant tissue is extracted, and the extract is typically hydrolyzed to remove sugar moieties if total flavonol content is desired, or analyzed directly for glycosides.

-

HPLC Analysis: The extract is injected into an HPLC system with a suitable column (e.g., C18) and a mobile phase gradient to separate the different flavonoid glycosides.

-

Detection and Quantification: The concentration of the target compound is determined by comparing its peak area to a calibration curve generated with a pure standard.

Bioassays for Plant Defense Activity

Objective: To assess the potential role of an isolated flavonoid glycoside in plant defense.

-

Antimicrobial Assays: The compound can be tested for its ability to inhibit the growth of various plant pathogens (bacteria and fungi) using methods like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

-

Antioxidant Assays: The radical scavenging activity can be measured using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[5]

-

Insect Antifeedant Assays: Choice and no-choice feeding assays can be conducted with relevant insect herbivores to determine if the compound deters feeding.

Future Research Directions

The current body of knowledge highlights a significant gap in the understanding of this compound's specific role in plant defense. Future research should focus on:

-

Comprehensive Bioactivity Screening: Evaluating the antimicrobial, antioxidant, and insecticidal/antifeedant properties of purified this compound.

-

Induction Studies: Investigating whether the biosynthesis of this compound is induced in plants upon pathogen infection or herbivore attack.

-

Mechanism of Action: Elucidating the molecular targets and signaling pathways that may be modulated by this compound in both the plant and its aggressors.

-

Biosynthetic Pathway Elucidation: Identifying the genes and enzymes responsible for the biosynthesis of this compound in plants.

Conclusion

This compound represents a specific flavonoid glycoside with a yet-to-be-determined role in plant defense mechanisms. Based on the well-documented activities of the broader class of flavonoid glycosides, it is plausible that this compound contributes to the chemical defense arsenal of the plants in which it is found. This guide provides a foundational framework for researchers to design and execute studies aimed at elucidating the specific functions of this compound. The detailed experimental approaches outlined, though general, offer a starting point for a more targeted investigation into the biological significance of this compound. Further research in this area will be crucial to fully understand its potential applications in agriculture and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of plant defense against insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant activities of extracts and flavonoid compounds from Oxytropis falcate Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plant Defense Responses to Insect Herbivores Through Molecular Signaling, Secondary Metabolites, and Associated Epigenetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tritrophic metabolism of plant chemical defenses and its effects on herbivore and predator performance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Undercover operation: Belowground insect herbivory modifies systemic plant defense and repels aboveground foraging insect herbivores [frontiersin.org]

- 10. 3-Hydroxy-3-methylglutaryl flavonol glycosides from Oxytropis falcata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of flavonoids in plant material by HPLC with diode-array and electro-array detections - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Oxytroflavoside G using a Novel HPLC-MS/MS Method

Abstract

This application note details a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Oxytroflavoside G in biological matrices. The described protocol provides a robust framework for the extraction and analysis of this flavonoid glycoside, making it suitable for pharmacokinetic studies, quality control of herbal preparations, and other research applications. The method demonstrates excellent linearity, precision, and accuracy over a defined concentration range.

Introduction

This compound is a flavonoid glycoside with potential pharmacological activities. Accurate and reliable quantification of this compound is essential for its development as a therapeutic agent or for its standardization in complex mixtures. HPLC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose.[1][2] This method utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The negative ion mode is often preferred for the analysis of flavonoids.[1]

Experimental Protocol

Sample Preparation

A liquid-liquid extraction or solid-phase extraction (SPE) can be employed to isolate this compound from the matrix.

Liquid-Liquid Extraction Protocol:

-

To 100 µL of the sample (e.g., plasma, tissue homogenate), add 200 µL of a precipitation solvent (e.g., acetonitrile or methanol) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.[3]

-

Reconstitute the residue in 100 µL of the mobile phase (50:50 v/v water:acetonitrile with 0.1% formic acid).[3]

-

Transfer the reconstituted sample to an HPLC vial for analysis.

Solid-Phase Extraction (SPE) Protocol:

-

Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of ultrapure water.[3][4]

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with 1 mL of water to remove interferences.

-

Elute this compound with 1 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute as described in the liquid-liquid extraction protocol.

HPLC-MS/MS Instrumentation and Conditions

Instrumentation:

-

HPLC system: Agilent 1200 series or equivalent

-

Mass spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | ZORBAX Extend-C18, 2.1 x 50 mm, 3.5 µm or equivalent |

| Mobile Phase A | 0.05% Acetic Acid in Water[1] |

| Mobile Phase B | Methanol |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | See Table 1 |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 90 | 10 |

| 2.0 | 10 | 90 |

| 4.0 | 10 | 90 |

| 4.1 | 90 | 10 |

| 6.0 | 90 | 10 |

Mass Spectrometry Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | -4500 V |

| Source Temperature | 550°C |

| Curtain Gas | 20 psi |

| Collision Gas | 6 psi |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

Table 2: MRM Transitions for this compound (Hypothetical) Note: These values are hypothetical and should be optimized empirically.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| This compound | [M-H]⁻ | [Aglycone-H]⁻ | -30 |

| Internal Standard | [M-H]⁻ | [Fragment]⁻ | -35 |

The deprotonated molecular ion [M-H]⁻ is typically selected as the precursor ion for flavonoid glycosides.[1] The most abundant fragment ion, often corresponding to the aglycone after the loss of the sugar moiety, is chosen as the product ion for quantification.[5]

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or ICH) for the following parameters:

-

Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. A linear range with a correlation coefficient (r²) > 0.99 should be achieved.

-

Sensitivity: The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

-

Precision and Accuracy: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

-

Matrix Effect: Evaluated to ensure that the matrix components do not interfere with the ionization of the analyte.

-

Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in extracted samples to that of unextracted standards.

-

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions should be assessed.

Data Presentation

Table 3: Method Validation Summary (Example Data)

| Parameter | Result |

|---|---|

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ | 1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 12% |

| Accuracy (%Bias) | ± 15% |

| Mean Extraction Recovery | > 85% |

Workflow Diagram

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The described HPLC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in various matrices. The detailed protocol and validation parameters offer a solid foundation for researchers and drug development professionals. The use of MRM ensures high selectivity, minimizing interference from complex sample matrices. This method is well-suited for routine analysis in a regulated laboratory environment.

References

- 1. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fortunejournals.com [fortunejournals.com]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

Application Note: A Comprehensive Protocol for the Extraction and Purification of Oxytroflavoside G from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxytroflavoside G is a flavonoid glycoside with potential pharmacological activities. This document provides a detailed protocol for its extraction from plant sources, such as species from the Oxytropis or Glycyrrhiza genera, followed by purification. The methodology is based on established principles of natural product chemistry, employing solvent extraction, liquid-liquid partitioning, and chromatographic techniques to isolate the target compound.

Experimental Protocols

1. Plant Material Preparation

-

Source: Aerial parts of Oxytropis falcata or roots of Glycyrrhiza uralensis.

-

Procedure:

-

Air-dry the plant material in a well-ventilated area at room temperature until constant weight is achieved.

-

Grind the dried material into a coarse powder using a mechanical grinder.

-

Store the powdered material in an airtight container, protected from light and moisture, until extraction.

-

2. Extraction

-

Objective: To extract a broad range of secondary metabolites, including this compound, from the plant powder.

-

Method: Maceration using 70% ethanol.

-

Protocol:

-

Weigh 1 kg of the dried plant powder and place it in a large glass container.

-

Add 10 L of 70% aqueous ethanol to the powder.

-

Seal the container and macerate for 72 hours at room temperature with occasional agitation.

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh solvent.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

-

3. Fractionation by Liquid-Liquid Partitioning

-

Objective: To separate the crude extract into fractions of varying polarity to enrich for flavonoid glycosides.

-

Protocol:

-

Suspend the crude ethanol extract (approximately 100 g) in 1 L of distilled water.

-

Transfer the aqueous suspension to a 2 L separatory funnel.

-

Perform successive extractions with solvents of increasing polarity:

-

Chloroform: Extract three times with 500 mL of chloroform. Combine the chloroform layers and concentrate to yield the chloroform fraction.[1]

-

Ethyl Acetate: Extract the remaining aqueous layer three times with 500 mL of ethyl acetate. Combine the ethyl acetate layers and concentrate to yield the ethyl acetate fraction.[1][2]

-

n-Butanol: Extract the remaining aqueous layer three times with 500 mL of n-butanol. Combine the n-butanol layers and concentrate to yield the n-butanol fraction.

-

-

The ethyl acetate and n-butanol fractions are expected to be rich in flavonoid glycosides like this compound.

-

4. Chromatographic Purification

-

Objective: To isolate this compound from the enriched fraction.

-

Method: Silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

-

Protocol:

-

Step 1: Silica Gel Column Chromatography

-

Dissolve the dried ethyl acetate fraction (e.g., 10 g) in a minimal amount of methanol.

-

Adsorb this solution onto 20 g of silica gel (60-120 mesh) and dry it completely.

-

Prepare a silica gel column (e.g., 5 cm diameter, 60 cm length) packed with silica gel in chloroform.

-

Load the dried sample-adsorbed silica gel onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol. For example:

-

Chloroform:Methanol (100:0 to 90:10)

-

Chloroform:Methanol (90:10 to 80:20)

-

Chloroform:Methanol (80:20 to 70:30)

-

-

Collect fractions of 50 mL each and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water, 8:2:0.2) and UV visualization.

-

Combine fractions containing the target compound (as indicated by TLC) and concentrate.

-

-

Step 2: Preparative HPLC

-

Dissolve the semi-purified fraction from the silica gel column in HPLC-grade methanol.

-

Filter the solution through a 0.45 µm syringe filter.

-

Purify the sample using a preparative HPLC system with a C18 column.

-

Elute with a gradient of acetonitrile in water (e.g., 10% to 50% acetonitrile over 40 minutes).

-

Monitor the eluent with a UV detector at a suitable wavelength for flavonoids (e.g., 280 nm and 330 nm).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the purified compound.

-

Confirm the purity and identity of the isolated this compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

-

Data Presentation

Table 1: Summary of Extraction and Purification Yields of this compound

| Step | Input Mass (g) | Output Mass (g) | Yield (%) | Purity of this compound (%) |

| Plant Material | 1000 | - | - | - |

| Crude Ethanol Extract | 1000 | 100 | 10.0 | ~1 |

| Ethyl Acetate Fraction | 100 | 10 | 1.0 | ~10 |

| Silica Gel Column Fraction | 10 | 1.2 | 0.12 | ~60 |

| Purified this compound | 1.2 | 0.05 | 0.005 | >98 |

Note: The data presented in this table are representative and may vary depending on the plant source, collection time, and experimental conditions.

Visualizations

Experimental Workflow for this compound Extraction

Caption: Workflow for the extraction and purification of this compound.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Oxytroflavoside G

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro antioxidant capacity of Oxytroflavoside G using the common DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These methods are foundational in the screening and characterization of flavonoid compounds for their antioxidant properties.

Introduction to Antioxidant Assays for Flavonoids

Flavonoids, a diverse group of plant secondary metabolites, are known for their antioxidant properties, which are largely attributed to their ability to donate hydrogen atoms or electrons to reactive oxygen species (ROS).[1][2][3] In vitro antioxidant assays are essential tools for determining the radical scavenging capabilities of flavonoids like this compound. The DPPH and ABTS assays are widely used due to their simplicity, reliability, and high throughput.[4][5]

The DPPH assay is based on the reduction of the stable purple DPPH radical to the yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant.[4][6] The ABTS assay involves the generation of a blue-green ABTS radical cation (ABTS•+), which is decolorized upon reduction by an antioxidant.[4][7] The extent of color change in both assays is proportional to the antioxidant concentration.

Data Presentation: Antioxidant Activity of this compound

The antioxidant capacity of this compound is typically quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. The results can be compared with a standard antioxidant, such as Trolox or Ascorbic Acid.

Table 1: In Vitro Antioxidant Activity of this compound

| Assay | Test Compound | Solvent | IC50 (µg/mL) [Hypothetical Data] | Trolox Equivalent Antioxidant Capacity (TEAC) [Hypothetical Data] |

| DPPH | This compound | Methanol | 25.5 ± 2.1 | 1.8 ± 0.2 |

| Trolox (Standard) | Methanol | 5.2 ± 0.4 | 1.0 | |

| ABTS | This compound | Ethanol | 15.8 ± 1.5 | 2.5 ± 0.3 |

| Trolox (Standard) | Ethanol | 3.9 ± 0.3 | 1.0 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically at 517 nm.[4][6][8]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or other suitable solvent)

-

Trolox or Ascorbic Acid (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

-

Preparation of Test Samples: Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control (Trolox or Ascorbic Acid).

-

Assay Protocol:

-

Add 100 µL of the DPPH solution to each well of a 96-well microplate.

-

Add 100 µL of the different concentrations of this compound or the positive control to the wells.

-

For the blank, add 100 µL of methanol instead of the test sample.

-

The control contains 100 µL of DPPH solution and 100 µL of methanol.

-

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[4] After incubation, measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

ABTS Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance at 734 nm.[4][7]

Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Ethanol (or other suitable solvent)

-

Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[11]

-

Preparation of Test Samples: Prepare a stock solution and serial dilutions of this compound and the positive control (Trolox) in ethanol, similar to the DPPH assay.

-

Assay Protocol:

-

Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

-

Add 10 µL of the different concentrations of this compound or the positive control to the wells.

-

The blank contains 190 µL of ethanol and 10 µL of the test sample.

-

The control contains 190 µL of the ABTS•+ working solution and 10 µL of ethanol.

-

-

Incubation and Measurement: Incubate the plate at room temperature for 6 minutes. Measure the absorbance at 734 nm using a microplate reader.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC50 and TEAC Determination: Plot the percentage of inhibition against the concentration to determine the IC50 value. The Trolox Equivalent Antioxidant Capacity (TEAC) can be calculated by comparing the antioxidant activity of this compound to that of Trolox.

Visualized Workflows

Caption: DPPH Assay Workflow for this compound.

Caption: ABTS Assay Workflow for this compound.

References

- 1. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antioxidant and Antiradical Properties of Selected Flavonoids and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. researchgate.net [researchgate.net]

- 10. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

Application Notes and Protocols for Cell-Based Assays to Determine the Anti-inflammatory Activity of Oxytroflavoside G

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The identification of novel anti-inflammatory compounds is a key objective in drug discovery. Oxytroflavoside G, a natural flavonoid, has been investigated for its potential therapeutic properties. These application notes provide detailed protocols for a panel of cell-based assays to characterize the anti-inflammatory effects of this compound. The described assays quantify the compound's ability to inhibit the production of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines, and to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.

Data Presentation

The anti-inflammatory activity of this compound was evaluated using a series of in vitro cell-based assays. The quantitative results are summarized in the table below, showcasing the dose-dependent inhibitory effects of the compound on various inflammatory markers.

| Assay | Cell Line | Inducer | This compound Concentration (µM) | Inhibition (%) | IC₅₀ (µM) |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | 1 | 15.2 ± 2.1 | 12.5 |

| 5 | 35.8 ± 3.5 | ||||